[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is a chemical compound classified within the family of azabicyclo nonanes, characterized by its bicyclic structure that includes a nitrogen atom. Its molecular formula is and it has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders and as a precursor for other pharmaceutical agents.
The synthesis of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol typically involves several key steps:
In industrial settings, the production may utilize continuous flow reactors and automated systems to optimize yield and purity. High-purity reagents and stringent quality control measures are essential to achieve the desired specifications of the compound.
The molecular structure of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 195.30 g/mol |
IUPAC Name | (9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanol |
InChI | InChI=1S/C12H21NO/c14-8-9-6-11-2-1-3-12(7-9)13(11)10-4-5-10/h9-12,14H,1-8H2 |
InChI Key | MRJVPRFJHMDYJW-UHFFFAOYSA-N |
Canonical SMILES | C1CC2CC(CC(C1)N2C3CC3)CO |
The structure features a bicyclic framework with a nitrogen atom and a cyclopropylmethyl group, which contributes unique steric and electronic properties influencing its reactivity and interactions with biological targets.
The compound undergoes various chemical reactions that are crucial for modifying its structure to enhance biological activity or alter pharmacokinetic properties. Common reactions include:
These reactions allow for the production of derivatives that may exhibit improved therapeutic effects or different pharmacological profiles compared to the parent compound .
The mechanism of action for [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol involves its interaction with specific molecular targets such as receptors or enzymes:
While specific physical properties such as boiling point are not well-documented, the compound is expected to exhibit typical characteristics of similar bicyclic amines.
The chemical properties include:
These properties make it suitable for further modifications aimed at enhancing therapeutic efficacy .
The primary applications of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7